

Application Notes: Synthesis and Application of PROTACs using Thalidomide-5-PEG4-NH2

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Compound of Interest		
Compound Name:	Thalidomide-5-PEG4-NH2	
Cat. No.:	B11928887	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules that, instead of merely inhibiting target proteins, co-opt the cell's native ubiquitin-proteasome system (UPS) to induce their degradation.[1][2] These heterobifunctional molecules are composed of a ligand that binds a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3]

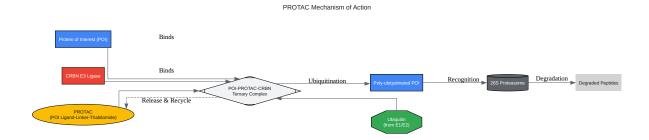
Thalidomide and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase, one of the most widely recruited E3 ligases in PROTAC design.[3][4] **Thalidomide-5-PEG4-NH2** is a functionalized E3 ligase ligand-linker conjugate designed for PROTAC development. It incorporates the thalidomide moiety for CRBN engagement, a flexible 4-unit polyethylene glycol (PEG) linker, and a terminal primary amine (-NH2) for convenient conjugation to a POI ligand.[5][6] This document provides detailed protocols and application notes for the synthesis and evaluation of PROTACs utilizing this key building block.

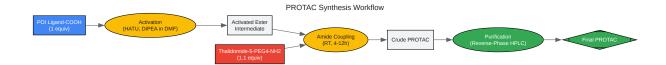
Core Concepts: Mechanism of Action

The fundamental role of a PROTAC is to act as a molecular bridge, inducing proximity between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.

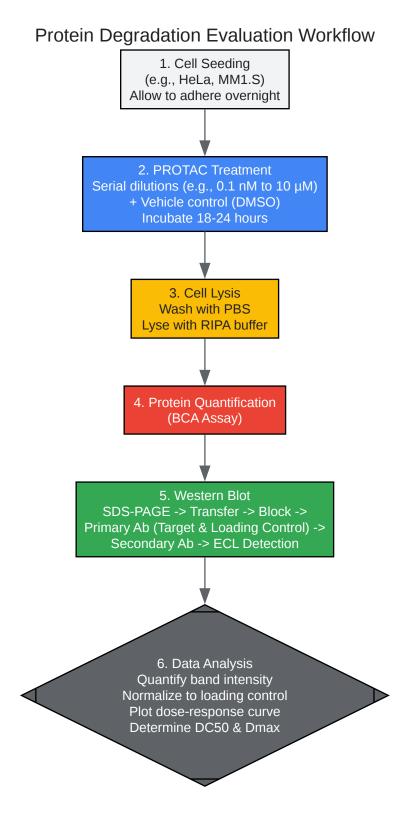


[2][7] The PROTAC is then released and can act catalytically to degrade multiple copies of the target protein.[8]









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